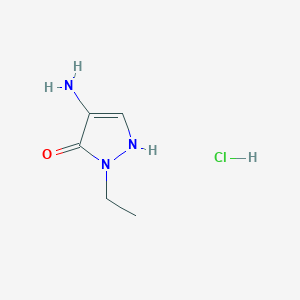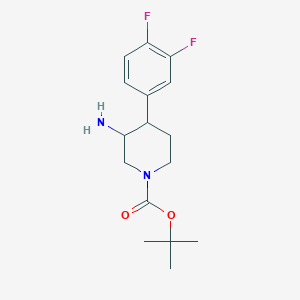
Tert-butyl 3-amino-4-(3,4-difluorophenyl)piperidine-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le 3-amino-4-(3,4-difluorophényl)pipéridine-1-carboxylate de tert-butyle est un composé organique synthétique de formule moléculaire C16H22F2N2O2. Il s'agit d'un dérivé de la pipéridine comportant un groupe tert-butyle, un groupe amino et un groupe difluorophényle.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles : La synthèse du 3-amino-4-(3,4-difluorophényl)pipéridine-1-carboxylate de tert-butyle implique généralement les étapes suivantes :
Formation du cycle pipéridine : Le cycle pipéridine est synthétisé par une réaction de cyclisation impliquant des précurseurs appropriés.
Introduction du groupe difluorophényle : Le groupe difluorophényle est introduit par une réaction de substitution, souvent en utilisant un précurseur halogéné et un nucléophile approprié.
Protection du groupe amino : Le groupe amino est protégé en utilisant un groupe carbamate de tert-butyle (Boc) afin d'empêcher des réactions secondaires indésirables.
Déprotection finale : Le groupe Boc est éliminé en conditions acides pour obtenir le produit final.
Méthodes de production industrielle : La production industrielle de ce composé peut impliquer des voies de synthèse similaires, mais à plus grande échelle, avec des optimisations pour le rendement et la pureté. Des techniques telles que la synthèse en flux continu et les réacteurs automatisés peuvent être utilisées pour améliorer l'efficacité et la capacité d'adaptation.
Types de réactions :
Oxydation : Le composé peut subir des réactions d'oxydation, en particulier au niveau du groupe amino, conduisant à la formation de dérivés nitroso ou nitro.
Réduction : Les réactions de réduction peuvent convertir le groupe difluorophényle en un état plus réduit, tel qu'un groupe hydroxyle ou alkyle.
Substitution : Le composé peut participer à des réactions de substitution nucléophile, où le groupe difluorophényle peut être remplacé par d'autres groupes fonctionnels.
Réactifs et conditions courants :
Oxydation : Réactifs tels que le peroxyde d'hydrogène ou le permanganate de potassium en conditions acides ou basiques.
Réduction : Réactifs comme l'hydrure de lithium et d'aluminium ou le borohydrure de sodium dans des solvants anhydres.
Substitution : Nucléophiles tels que les amines ou les thiols en présence d'une base appropriée.
Principaux produits formés :
Oxydation : Formation de dérivés nitroso ou nitro.
Réduction : Formation de dérivés hydroxy ou alkyle.
Substitution : Formation de dérivés de la pipéridine substitués avec divers groupes fonctionnels.
Applications De Recherche Scientifique
Le 3-amino-4-(3,4-difluorophényl)pipéridine-1-carboxylate de tert-butyle a plusieurs applications en recherche scientifique :
Chimie : Utilisé comme bloc de construction dans la synthèse de molécules plus complexes, en particulier en chimie médicinale.
Biologie : Etudié pour son potentiel en tant que ligand dans des études de liaison aux récepteurs.
Médecine : Exploré pour ses propriétés thérapeutiques potentielles, notamment comme intermédiaire dans la synthèse de composés pharmaceutiques.
Industrie : Utilisé dans le développement de nouveaux matériaux et de procédés chimiques.
5. Mécanisme d'action
Le mécanisme d'action du 3-amino-4-(3,4-difluorophényl)pipéridine-1-carboxylate de tert-butyle implique son interaction avec des cibles moléculaires spécifiques, telles que des enzymes ou des récepteurs. Le composé peut se lier à ces cibles, modulant leur activité et conduisant à divers effets biologiques. Les voies exactes et les cibles moléculaires peuvent varier en fonction de l'application spécifique et du contexte d'utilisation.
Composés similaires :
4-Anilino-pipéridine-1-carboxylate de tert-butyle : Utilisé comme intermédiaire dans la synthèse du fentanyl et de ses dérivés..
N-Phénéthyl-4-pipéridinone : Un autre dérivé de la pipéridine utilisé dans la synthèse de divers produits pharmaceutiques..
Unicité : Le 3-amino-4-(3,4-difluorophényl)pipéridine-1-carboxylate de tert-butyle est unique en raison de la présence à la fois du groupe difluorophényle et du groupe amino protégé par le tert-butyle, qui confèrent des propriétés chimiques et une réactivité distinctes. Cela en fait un composé précieux pour des applications synthétiques et de recherche spécifiques.
Mécanisme D'action
The mechanism of action of tert-butyl 3-amino-4-(3,4-difluorophenyl)piperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Tert-butyl 4-anilinopiperidine-1-carboxylate: Used as an intermediate in the synthesis of fentanyl and related derivatives.
N-Phenethyl-4-piperidinone: Another piperidine derivative used in the synthesis of various pharmaceuticals.
Uniqueness: Tert-butyl 3-amino-4-(3,4-difluorophenyl)piperidine-1-carboxylate is unique due to the presence of both the difluorophenyl group and the tert-butyl-protected amino group, which confer distinct chemical properties and reactivity. This makes it a valuable compound for specific synthetic and research applications.
Propriétés
Formule moléculaire |
C16H22F2N2O2 |
|---|---|
Poids moléculaire |
312.35 g/mol |
Nom IUPAC |
tert-butyl 3-amino-4-(3,4-difluorophenyl)piperidine-1-carboxylate |
InChI |
InChI=1S/C16H22F2N2O2/c1-16(2,3)22-15(21)20-7-6-11(14(19)9-20)10-4-5-12(17)13(18)8-10/h4-5,8,11,14H,6-7,9,19H2,1-3H3 |
Clé InChI |
SHDNLRJVAIEXBN-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)N1CCC(C(C1)N)C2=CC(=C(C=C2)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


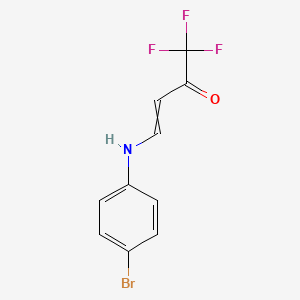

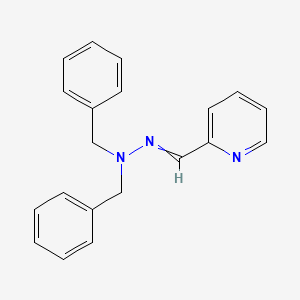

![[(5-Methylfuran-2-yl)methyl]hydrazine](/img/structure/B12433174.png)

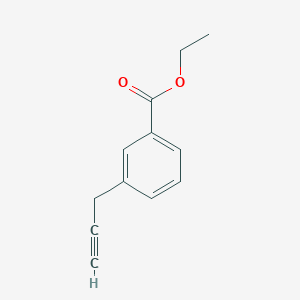
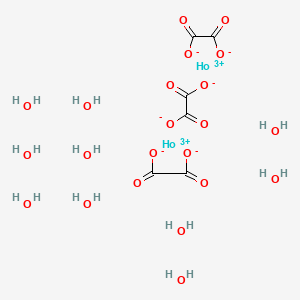
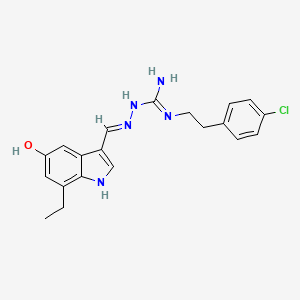
![3-phenyl-N-[2,2,2-trichloro-1-[[(8-quinolinylamino)-sulfanylidenemethyl]amino]ethyl]-2-propenamide](/img/structure/B12433191.png)
![methyl 1-[(2S,3S)-3-methyl-2-{[(2S)-3-(propylcarbamoyl)oxiran-2-yl]formamido}pentanoyl]pyrrolidine-2-carboxylate](/img/structure/B12433193.png)
![disodium;5-[3-(2-carboxylato-4-oxochromen-5-yl)oxy-2-hydroxypropoxy]-4-oxochromene-2-carboxylate](/img/structure/B12433200.png)
![(4R)-2,2,2',2'-tetramethylspiro[1,3-dioxolane-4,6'-4,7a-dihydro-3aH-[1,3]dioxolo[4,5-c]pyran]-7'-one](/img/structure/B12433208.png)
